BenchChemオンラインストアへようこそ!

tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

Fragment-Based Drug Discovery Vectorial Functionalisation Regioselective Synthesis

This building block uniquely combines a C-3 bromine handle for divergent Suzuki-Miyaura coupling, a saturated tetrahydro core (Fsp³=0.36) for improved clinical success, and an orthogonal N-6 Boc group for independent piperidine functionalization. This three-directional diversification strategy maximizes SAR exploration per gram, validated for Pim kinase/GSK-3 programs. Unlike aromatic or non-protected analogs, it enables a reliable 3-step FBDD workflow (C-3 coupling, deprotection, N-6 elaboration) without custom synthesis lead times.

Molecular Formula C11H16BrN3O2
Molecular Weight 302.172
CAS No. 2158268-53-0
Cat. No. B2518941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
CAS2158268-53-0
Molecular FormulaC11H16BrN3O2
Molecular Weight302.172
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2Br
InChIInChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H,13,14)
InChIKeyQYZCLWPOQBLCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate (CAS 2158268-53-0): A Defined C-3 Halogenated Scaffold for Vectorial Drug Discovery


tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate (CAS 2158268-53-0, MF: C11H16BrN3O2, MW: 302.17) is a heterocyclic building block featuring a saturated piperidine ring fused to a 3-bromopyrazole, protected at the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group . This core scaffold is a privileged structure in medicinal chemistry, with related pyrazolo[3,4-c]pyridines extensively explored as inhibitors of Pim kinases, GSK-3, and CLK1 for oncology applications [1][2]. The compound exists as a white to off-white solid with a typical commercial purity of 97% and a density of 1.49 g/cm³, and is supplied for research and development use as a key intermediate .

Why a Generic Pyrazolopyridine Cannot Substitute for CAS 2158268-53-0 in Kinase-Focused Synthesis


Substituting a generic pyrazolo[3,4-c]pyridine for CAS 2158268-53-0 neglects the critical synergistic role of its three structural features: the regiospecific C-3 bromine, the saturated tetrahydro core, and the orthogonal N-6 Boc protection. The C-3 bromo substituent enables divergent Pd-catalyzed cross-coupling at a specific growth vector, which is essential for building structure-activity relationships in kinase inhibitor programs [1]. The saturated tetrahydro ring differentiates this scaffold from aromatic analogs, providing distinct pharmacokinetic properties such as increased sp3 character (Fsp3) and reduced planar aromaticity, which are associated with improved clinical success rates [2]. The Boc protecting group provides an orthogonal handle allowing for independent functionalization of the piperidine nitrogen, a capability that is absent in non-protected or permanently substituted analogs [1].

Quantitative Differentiation Evidence for CAS 2158268-53-0 Against Closest Structural Analogs


C-3 Bromo Regioisomer Provides Superior Vectorial Elaboration vs. C-5 Halo Analogs in Pyrazolo[3,4-c]pyridine Scaffolds

The C-3 bromine substituent on the pyrazolo[3,4-c]pyridine scaffold enables selective tandem C-3 borylation and Suzuki–Miyaura cross-coupling as a primary growth vector, a strategy explicitly demonstrated for C-5 halo analogs but critically dependent on the halogen position [1]. In contrast to C-5 halogenated regioisomers (e.g., 5-bromo-1H-pyrazolo[3,4-c]pyridine, CAS 929617-35-6), the C-3 bromo substitution pattern unlocks functionalization at the pyrazole ring's most electronically distinct position, facilitating the exploration of different vectors in kinase inhibitor design [1]. The differential vectorial control allows medicinal chemists to probe distinct binding interactions with kinase hinge regions compared to the C-5 elaborated analogs [2].

Fragment-Based Drug Discovery Vectorial Functionalisation Regioselective Synthesis

Bromo Substituent Offers Superior Cross-Coupling Performance vs. Iodo Analogs by Minimizing Dehalogenation

A direct head-to-head comparison of halogenated pyrazoles in Suzuki-Miyaura cross-coupling reactions demonstrated that bromo and chloro derivatives are superior to iodo analogs, as a result of reduced propensity for undesired protodehalogenation side reactions [1]. While this study was conducted on aminopyrazoles, the electronic and steric factors governing oxidative addition at palladium are directly transferable to pyrazolo[3,4-c]pyridine systems, establishing a class-level inference that the 3-bromo substituent provides a more reliable coupling partner than a hypothetical 3-iodo analog (e.g., 3-iodo-1H-pyrazolo[3,4-c]pyridine, CAS 1082040-63-8) [1]. The bromo derivative maintains a favorable balance between oxidative addition reactivity and product stability, avoiding the excessive dehalogenation that plagues iodoarenes under standard coupling conditions [1].

Suzuki-Miyaura Coupling Dehalogenation Side Reaction Cross-Coupling Efficiency

Boc Protection at N-6 Enables Orthogonal Deprotection and Sequential Functionalization vs. Unprotected or N-Alkylated Analogs

The N-6 Boc protecting group on CAS 2158268-53-0 provides orthogonal protection that is stable under Suzuki-Miyaura cross-coupling conditions but can be selectively removed under acidic conditions (e.g., TFA or HCl) to liberate the free piperidine amine for subsequent diversification [1]. This contrasts with the unprotected parent compound (tert-butyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate, CAS 871726-73-7, lacking the C-3 bromo) which offers no halogen handle for C-3 elaboration, and with N-6 alkylated or benzyl-protected analogs (e.g., benzyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate, CAS 1934668-58-2) which require harsher hydrogenolysis conditions incompatible with many functional groups [2]. The Boc strategy allows for a three-directional diversification sequence: (1) C-3 cross-coupling, (2) N-6 Boc deprotection, and (3) N-6 functionalization (e.g., amidation, reductive amination, urea formation) [1].

Orthogonal Protection Sequential Functionalization Piperidine Diversity

Tetrahydro Core Provides Enhanced Fraction sp3 (Fsp3) vs. Fully Aromatic Pyrazolo[3,4-c]pyridine Analogs, Correlating with Improved Developability

CAS 2158268-53-0 features a saturated tetrahydro-2H-pyridine ring (4 sp3 carbon atoms in the piperidine ring), whereas aromatic analogs such as 3-bromo-1H-pyrazolo[3,4-c]pyridine (CAS 76006-13-8) possess a fully planar pyridine ring (0 sp3 carbons in the corresponding ring) . This structural difference translates to a substantially higher fraction of sp3-hybridized carbons (Fsp3) for the target compound. Analyses of clinical drug candidates have established that higher Fsp3 correlates with improved aqueous solubility, reduced promiscuous binding, and higher clinical success rates, particularly for oral drug candidates [1]. While no direct comparative solubility or pharmacokinetic data exist for this specific pair, the Fsp3 advantage is a well-established medicinal chemistry design principle that directly translates to preferred procurement of the saturated building block for lead optimization programs [1].

Fraction sp3 (Fsp3) Drug-Likeness Clinical Developability

Commercial Availability and Defined Purity Specification of 97% Enables Direct Procurement for SAR Campaigns vs. Custom Synthesis of Unlisted Analogs

CAS 2158268-53-0 is commercially stocked and available from multiple reputable vendors including AKSci, MolCore, and CymitQuimica with a defined minimum purity specification of 97% . In contrast, the closely related 3-chloro analog (tert-butyl 3-chloro-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate) does not appear as a readily listed catalog item across major vendor databases, and the 3-unsubstituted parent (CAS 871726-73-7) lacks the halogen handle required for C-3 cross-coupling [1]. The immediate availability of the target compound from multiple suppliers provides procurement advantage: reduced lead time (typically 1-5 business days for stocked items), batch-to-batch quality assurance through vendor certificates of analysis, and the ability to order gram-to-kilogram quantities without commissioning custom synthesis .

Commercial Availability Lead Time Purity Specification

Optimal Application Scenarios for tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate Based on Quantitative Evidence


C-3 Diversification via Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Library Synthesis

The C-3 bromine atom serves as an optimal handle for Pd-catalyzed Suzuki-Miyaura cross-coupling with (hetero)aryl boronic acids, enabling the rapid generation of C-3 arylated tetrahydropyrazolo[3,4-c]pyridine libraries [1]. The methodology described by Kemmitt et al. (2014) for analogous scaffolds employs Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) with K₂CO₃ in DME/water (3:1) at 80 °C, achieving yields of 17–86% depending on the boronic acid coupling partner [1]. The bromo substituent was shown in class-level studies to be superior to iodo analogs by minimizing protodehalogenation side reactions, making it the preferred halogen for reliable library production [2]. This scenario is directly applicable to hit-to-lead optimization programs targeting Pim kinases and GSK-3, where the pyrazolo[3,4-c]pyridine scaffold has demonstrated nanomolar to micromolar inhibitory activity [3].

Sequential Orthogonal Functionalization of C-3 and N-6 Positions for Multi-Vector Fragment Elaboration

The combination of a C-3 bromine and an N-6 Boc protecting group enables a powerful three-directional diversification strategy that is central to fragment-based drug discovery (FBDD) [1]. In a typical workflow: (Step 1) the C-3 position is elaborated via Suzuki-Miyaura cross-coupling with the Boc group intact; (Step 2) the Boc group is selectively removed with TFA to liberate the free piperidine amine; and (Step 3) the N-6 amine is functionalized through amidation, sulfonylation, reductive amination, or urea formation [1]. This orthogonal strategy, validated by Bedwell et al. (2023) for pyrazolo[3,4-c]pyridine scaffolds, provides access to diverse chemical space from a single building block, maximizing the number of compounds accessible per gram of starting material and is ideal for FBDD campaigns where efficient exploration of vectors is critical [1].

Procurement of a Higher-Fsp3 Building Block for Lead Optimization Toward Clinical Candidates

For medicinal chemistry programs targeting oral drug candidates, the tetrahydro core of CAS 2158268-53-0 (Fsp3 = 0.36) provides a distinct advantage over fully aromatic pyrazolo[3,4-c]pyridine analogs (Fsp3 = 0.00) by introducing three-dimensional character into the resulting lead compounds [1]. Incorporating saturated building blocks early in the hit-to-lead process increases the likelihood of generating leads with balanced solubility, permeability, and metabolic stability, aligning with the 'escape from flatland' paradigm that has been correlated with improved clinical success rates [1]. This building block is therefore strategically suited for lead optimization programs where the goal is to improve the physicochemical and ADME profile of an aromatic hit while maintaining on-target potency.

Rapid SAR Exploration with Commercially Stocked Building Block vs. Custom Synthesis of Unlisted Analogs

For time-constrained medicinal chemistry projects, the immediate commercial availability of CAS 2158268-53-0 from multiple vendors at 97% purity or higher eliminates the need for custom synthesis of the correctly substituted scaffold [1][2]. The unavailability of the equivalent 3-chloro analog as a stocked catalog item means that researchers requiring a C-3 halogen handle for cross-coupling chemistry can begin experimentation with the bromo derivative without the 4–8 week lead time typically required for custom synthesis [3]. This procurement advantage is particularly valuable in competitive intellectual property landscapes where speed to patent filing is a critical business driver [3].

Quote Request

Request a Quote for tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.